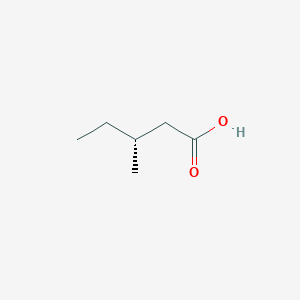
Methylchlorophyllide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylchlorophyllide A is a chlorophyll derivative that has been widely studied in the field of photosynthesis research. It is a key intermediate in the biosynthesis of chlorophyll and is involved in the conversion of chlorophyllide into chlorophyll. Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects, making it an important subject of study for researchers in the field.
Wirkmechanismus
Methylchlorophyllide A acts as a precursor for the synthesis of chlorophyll, which is a key pigment involved in photosynthesis. Chlorophyll is responsible for absorbing light energy and converting it into chemical energy, which is used by plants to carry out photosynthesis. Methylchlorophyllide A is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
Biochemische Und Physiologische Effekte
Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects. It is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, methylchlorophyllide A has been found to have antioxidant properties, which help to protect plants from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methylchlorophyllide A is a useful tool for studying photosynthesis and chlorophyll biosynthesis. It can be used to manipulate the levels of chlorophyll and other photosynthetic pigments in plants, which can help to elucidate the mechanisms involved in photosynthesis. However, the synthesis of methylchlorophyllide A is complex and requires specialized equipment and expertise. In addition, the use of methylchlorophyllide A in lab experiments is limited by its cost and availability.
Zukünftige Richtungen
There are several directions for future research on methylchlorophyllide A. One area of interest is the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. Another area of interest is the role of methylchlorophyllide A in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, the antioxidant properties of methylchlorophyllide A could be further explored for their potential applications in agriculture and medicine. Finally, the synthesis of methylchlorophyllide A could be optimized to make it more cost-effective and accessible for researchers.
Synthesemethoden
Methylchlorophyllide A is synthesized from chlorophyllide by the enzyme chlorophyllide a oxygenase (CAO). The reaction involves the insertion of an oxygen atom into the C-7 position of chlorophyllide, resulting in the formation of methylchlorophyllide A. The reaction is catalyzed by CAO, which is a key enzyme in the biosynthesis of chlorophyll.
Wissenschaftliche Forschungsanwendungen
Methylchlorophyllide A has been used extensively in research on photosynthesis. It is a key intermediate in the biosynthesis of chlorophyll, and its synthesis and degradation are tightly regulated in plants. Studies have shown that methylchlorophyllide A plays a crucial role in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
Eigenschaften
CAS-Nummer |
15741-04-5 |
|---|---|
Produktname |
Methylchlorophyllide A |
Molekularformel |
C36H36MgN4O5 |
Molekulargewicht |
629 g/mol |
IUPAC-Name |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |
InChI-Schlüssel |
FBNPIPQHKABSFB-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
Synonyme |
methylchlorophyllide A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)







![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
